[1-(1-Benzofuran-2-yl)ethyl](ethyl)amine
Description
The study of heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical research, with certain molecular frameworks demonstrating exceptional utility and versatility. 1-(1-Benzofuran-2-yl)ethylamine emerges from this landscape, defined by its unique combination of a bicyclic aromatic ether and a secondary amine. While direct and extensive research on this specific molecule is not widely published, an understanding of its constituent parts provides a valuable lens through which to assess its potential significance.
The benzofuran (B130515) ring system is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant biological activities. nih.govbohrium.comuq.edu.aunih.gov This fused ring system, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. taylorandfrancis.com Benzofuran derivatives have been reported to exhibit a diverse array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govbohrium.commdpi.comrsc.org
Amines are fundamental building blocks in the creation of modern pharmaceuticals, with their basic nitrogen atom playing a key role in molecular interactions. numberanalytics.com The ethylmethylamine moiety, a secondary amine, is a structural feature found in various biologically active compounds. The presence of two different alkyl groups (ethyl and methyl) on the nitrogen atom can influence the compound's lipophilicity, basicity, and steric profile, all of which are critical parameters in drug design.
Derivatives of ethylmethylamine have been investigated for their potential in various therapeutic areas. For instance, N-ethylmethylamine has been identified as a scaffold for inhibitors of soluble epoxide hydrolase, a target for treating inflammation and hypertension. nih.gov Furthermore, the ethylamine (B1201723) side chain is a common feature in many psychoactive compounds, where it often contributes to interactions with monoamine transporters and receptors in the central nervous system. wikipedia.org The specific arrangement of the ethyl and methyl groups can fine-tune the compound's selectivity and potency for its biological targets.
The exploration of benzofuran-containing compounds has a rich history, dating back to the isolation of naturally occurring benzofurans from plants. researchgate.net The first synthesis of the benzofuran ring was reported by Perkin in 1870. nih.govacs.org Since then, the benzofuran scaffold has been the subject of extensive research, leading to the development of numerous synthetic derivatives with a wide range of applications. Marketed drugs containing the benzofuran moiety, such as the antiarrhythmic amiodarone, underscore the therapeutic importance of this heterocyclic system. mdpi.comnih.gov
Similarly, the study of amine-containing compounds has been central to medicinal chemistry for over a century. The structural simplicity of amines belies their profound impact on pharmacology. The evolution of synthetic methodologies has allowed for the creation of a vast diversity of amine derivatives, enabling the fine-tuning of their biological activities. mdpi.comchemistryworld.com The strategic incorporation of amine scaffolds, including ethylmethylamine substructures, into more complex molecules continues to be a key strategy in the quest for new and improved therapeutic agents. thieme-connect.comsci-hub.redgoogle.com
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-9(2)12-8-10-6-4-5-7-11(10)14-12/h4-9,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCDXJDKWGOIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 1 Benzofuran 2 Yl Ethylamine
Established Synthetic Routes for the Benzofuran (B130515) Core
The benzofuran ring system is a common motif in natural products and pharmacologically active compounds. numberanalytics.comresearchgate.net Its synthesis is well-documented, with numerous strategies developed for its construction. A key intermediate for the synthesis of the title compound is 2-acetylbenzofuran (B162037), which serves as the direct precursor to the 1-(benzofuran-2-yl)ethyl portion of the molecule.
The preparation of 2-acetylbenzofuran is a critical first step. A widely employed and straightforward method involves the condensation of an ortho-hydroxylated benzene (B151609) derivative with a three-carbon electrophile, typically chloroacetone (B47974). nih.govmdpi.com In a common procedure, salicylaldehyde (B1680747) or an appropriately substituted o-hydroxyacetophenone is reacted with chloroacetone in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724). nih.govmdpi.com The reaction is facilitated by a base, most frequently potassium carbonate (K₂CO₃), and requires heating to proceed to completion. nih.govmdpi.com The reaction proceeds via initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the furan (B31954) ring.
Research has detailed specific conditions for this type of synthesis, as summarized in the table below.
| Starting Material | Reagents | Solvent | Conditions | Reference |
| Salicylaldehyde | Chloroacetone, K₂CO₃ | Dry Acetone | Reflux | nih.gov |
| o-Hydroxyacetophenone | Chloroacetone, K₂CO₃ | Acetonitrile | 80 °C, 48-96 h | mdpi.com |
Another documented reaction for modifying the acetyl group on the benzofuran ring is bromination. Treating 2-acetylbenzofuran with bromine in a solvent like methylene (B1212753) chloride yields 1-(benzofuran-2-yl)-2-bromoethanone, a versatile intermediate for further functionalization.
Beyond the specific synthesis of the 2-acetyl precursor, a diverse array of methods exists for constructing the benzofuran core itself. These modern synthetic strategies often rely on transition-metal catalysis to achieve high efficiency and selectivity. nih.govacs.org
Common approaches include:
Cyclization of ortho-alkynylphenols: This is a fundamental method where phenols substituted at the ortho position with an alkyne undergo cyclization, often promoted by acid or base catalysis, to form the furan ring. numberanalytics.com
Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in benzofuran synthesis. For instance, palladium acetate (B1210297) has been employed to catalyze the ring formation between coumarins and imidazo[1,2-a]pyridines to yield benzofuran derivatives. nih.govacs.org
Copper-Catalyzed Reactions: Copper iodide is another effective catalyst, particularly in one-pot syntheses involving o-hydroxy aldehydes, amines, and terminal alkynes. acs.org
Other Metal Catalysts: Other transition metals like Nickel, Rhodium, and Iron have also been successfully used in catalytic cycles to promote the formation of the benzofuran ring system from various precursors. nih.govacs.orgacs.org
The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired substitution pattern on the benzofuran ring.
| Catalyst System | Reactants | Key Features | Reference |
| Palladium Acetate / Cu(OTf)₂ | Coumarins, Imidazo[1,2-a]pyridines | Oxidative addition and reductive elimination cascade. | nih.govacs.org |
| Copper Iodide (CuI) | o-Hydroxy aldehydes, Amines, Alkynes | One-pot, three-component synthesis. | acs.org |
| Nickel(II) Triflate (Ni(OTf)₂) | - | High yields using 1,10-phenanthroline (B135089) as a ligand. | nih.gov |
| Iron Chloride (FeCl₃) | Substituted Alkynyl Benzenes | Lewis-acid-promoted intramolecular cyclization. | nih.gov |
Synthesis of the Ethylmethylamine Moiety
With the 2-acetylbenzofuran precursor in hand, the next stage is the formation of the 1-(benzofuran-2-yl)ethylamine structure. This transformation can be achieved through several standard organic chemistry methods, primarily reductive amination or amine alkylation.
Theoretically, the target amine could be synthesized via direct alkylation. This pathway would involve two conceptual steps: first, the conversion of the ketone in 2-acetylbenzofuran to a suitable leaving group (e.g., by reduction to an alcohol followed by conversion to a halide), and second, the nucleophilic substitution of this leaving group with ethylamine (B1201723).
However, direct alkylation of amines is often plagued by a lack of selectivity. masterorganicchemistry.com The primary amine product is itself nucleophilic and can react with another molecule of the alkylating agent, leading to the formation of a tertiary amine. This process can continue, potentially forming a quaternary ammonium (B1175870) salt. This tendency for over-alkylation makes it difficult to isolate the desired secondary amine in high yield and often results in a mixture of products that requires challenging separation. masterorganicchemistry.com
A more controlled and widely preferred method for this type of transformation is reductive amination. masterorganicchemistry.comlibretexts.org This process converts a ketone or aldehyde into an amine in a one-pot or two-step sequence.
The reaction proceeds as follows:
Imine Formation: The ketone, 2-acetylbenzofuran, is reacted with a primary amine, in this case, ethylamine. This acid-catalyzed condensation reaction forms a C=N double bond, yielding an intermediate known as an imine (or Schiff base).
Reduction: The imine intermediate is then reduced to the corresponding amine.
This method avoids the problem of over-alkylation because the imine only forms once on the primary amine. masterorganicchemistry.com A key advantage is the ability to use reducing agents that are selective for the imine over the starting ketone. This allows the entire reaction to be performed in a single pot. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose because they readily reduce the protonated imine but react only slowly with the carbonyl group of the ketone. masterorganicchemistry.comlibretexts.org The use of sodium borohydride (B1222165) (NaBH₄) is also possible, though it is less selective. masterorganicchemistry.com
Chiral Synthesis and Stereoselective Preparations
The carbon atom attached to both the benzofuran ring and the ethylamine nitrogen is a stereocenter. Therefore, 1-(1-Benzofuran-2-yl)ethylamine can exist as a pair of enantiomers. For many applications, it is necessary to produce a single enantiomer. Several strategies can be employed to achieve this.
Asymmetric Reduction: One approach is the enantioselective reduction of the prochiral ketone, 2-acetylbenzofuran, or a derivative. For example, the asymmetric synthesis of related N-1-(heteroaryl)ethyl-N-hydroxyureas has been achieved via the enantioselective reduction of a 1-(benzofuran-2-yl)ethanone oxime derivative using a borane-oxazaborolidine catalyst. researchgate.net A similar strategy using a chiral reducing agent could potentially be applied to the reductive amination process itself to directly yield an enantiomerically enriched product.
Resolution of Racemates: An alternative and common method is to synthesize the racemic mixture of the amine and then separate the two enantiomers. This is typically done by a process called resolution. The racemic amine is reacted with a single enantiomer of a chiral acid, such as dibenzoyl-D-tartaric acid or dibenzoyl-L-tartaric acid. nih.gov This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). These differing properties allow the salts to be separated by methods like fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the desired pure enantiomer of the amine. This technique has been successfully applied to resolve related 1-(benzofuran-2-yl)alkane derivatives. nih.gov
Enantioselective Reductions
The primary route to chiral 1-(1-benzofuran-2-yl)alkylamines involves the reduction of precursor ketones or imines. researchgate.net A common starting material is 2-acetylbenzofuran, which can be converted to the corresponding amine through reductive amination or by reduction of a pre-formed imine or oxime.
Enantioselective methods are crucial for obtaining single-enantiomer products, which is vital for pharmacological applications. These methods include:
Catalytic Asymmetric Reduction : The use of chiral catalysts, such as transition metal complexes with chiral ligands, to reduce the ketone (2-acetylbenzofuran) or the corresponding imine can yield enantiomerically enriched amines.
Enzymatic Resolution : Enzymes, particularly lipases, can be used in kinetic resolution processes. For instance, lipase-catalyzed acylation can selectively modify one enantiomer of a racemic amine mixture, allowing for the separation of the two. mdpi.com
Chiral Stationary Phase Chromatography : For analytical and preparative-scale separation, racemic mixtures of 1-(benzofuran-2-yl)alkylamines can be resolved using liquid chromatography on chiral stationary phases (CSPs), such as those based on chiral crown ethers. researchgate.netresearchgate.net These CSPs exhibit differential affinity for the two enantiomers, enabling their separation. researchgate.net
Chiral Auxiliary or Catalyst Applications
Optically active amines like 1-(1-benzofuran-2-yl)ethylamine are valuable in asymmetric synthesis. researchgate.netresearchgate.net Drawing parallels with the well-studied 1-phenylethylamine (B125046) (α-PEA), these benzofuran-containing amines have significant potential. mdpi.com
As a Chiral Auxiliary : The amine can be reacted with an achiral carboxylic acid to form diastereomeric amides. These diastereomers can be separated by standard techniques like crystallization or chromatography. Subsequent cleavage of the amide bond liberates the enantiomerically pure acid and recovers the chiral auxiliary.
As a Scaffold for Chiral Ligands : The amine can serve as a structural motif in the synthesis of more complex chiral ligands. mdpi.com These ligands can then be coordinated with metal centers to create catalysts for a wide range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The benzofuran moiety itself can influence the steric and electronic properties of the resulting catalyst.
Derivatization and Analogue Synthesis
The chemical structure of 1-(1-Benzofuran-2-yl)ethylamine offers multiple sites for modification, allowing for the creation of a diverse library of analogues. These modifications can be broadly categorized into changes on the benzofuran ring system and alterations to the side chain. The synthesis of many derivatives begins with 2-acetylbenzofuran. researchgate.netnih.gov
Modification of the Benzofuran Ring System
The benzofuran nucleus is a versatile scaffold that can be functionalized at several positions to modulate biological activity or other chemical properties. nih.gov
C3-Position Functionalization : Palladium-catalyzed C–H arylation can be employed to install a variety of aryl and heteroaryl substituents at the C3 position of the benzofuran ring, providing a modular route to elaborate derivatives. mdpi.com
Halogenation and Nitration : The benzene portion of the benzofuran ring can undergo electrophilic aromatic substitution reactions. For instance, bromination can occur, and the position of substitution can be directed by the existing groups and reaction conditions.
Synthesis of Fused Systems : The benzofuran structure can be incorporated into larger, polycyclic systems through various cyclization strategies, expanding its structural diversity. nih.gov
Table 1: Examples of Benzofuran Ring Modifications
| Starting Material | Reagents and Conditions | Modification Type | Product Class | Reference |
|---|---|---|---|---|
| N-(quinolin-8-yl)benzofuran-2-carboxamide | Aryl iodide, Pd(OAc)₂, AgOAc, CPME, 110 °C | C-H Arylation | C3-Aryl-benzofurans | mdpi.com |
| ortho-Hydroxy α-aminosulfone, 2-bromo-1,3-indandione | DMAP, DCE, room temperature | Tandem Cyclization | Spiro[benzofuran-2,2'-indene] derivatives | semanticscholar.org |
| o-hydroxybenzhydryl alcohol, isocyanide | Sc(OTf)₃ | [4+1] Cycloaddition | 2-Aminobenzofurans | nih.gov |
Alterations to the Ethylmethylamine Side Chain
The ethylamine side chain, typically originating from a 2-acetylbenzofuran precursor, is a prime target for chemical modification to explore structure-activity relationships.
Formation of Imines and Hydrazones : The carbonyl group of 2-acetylbenzofuran readily condenses with primary amines and hydrazines. For example, reaction with 2,4,6-trichlorophenylhydrazine (B147635) in the presence of an acid catalyst yields the corresponding hydrazone, (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. researchgate.netmdpi.com
Synthesis of Heterocyclic Derivatives : The acetyl group can be a handle for building adjacent heterocyclic rings. Reaction of 2-bromoacetylbenzofuran (obtained by brominating 2-acetylbenzofuran) with thiourea (B124793) leads to the formation of 4-(1-benzofuran-2-yl)thiazole-2-amine. researchgate.net
N-Alkylation and N-Acylation : The secondary amine of the title compound can be further alkylated or acylated to produce tertiary amines or amides, respectively. This allows for fine-tuning of properties like lipophilicity and basicity.
Willgerodt–Kindler Reaction : The reaction of 1-(benzofuran-2-yl)ethan-1-one with an amine (e.g., N-ethyl piperazine) and sulfur leads to the formation of a thioamide, such as 2-(benzofuran-2-yl)-1-(4-ethylpiperazin-1-yl)ethanethione. nih.gov
Table 2: Examples of Side Chain Modifications Starting from 2-Acetylbenzofuran
| Reagents and Conditions | Modification Type | Product Class | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole, p-toluene sulphonic acid | Imine Formation | N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine | researchgate.net |
| 2,4,6-Trichlorophenylhydrazine, HCl, EtOH, reflux | Hydrazone Formation | 1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | mdpi.com |
| Bromine, then Thiourea | Halogenation & Cyclization | 4-(1-Benzofuran-2-yl)thiazole-2-amine | researchgate.net |
| N-ethyl piperazine (B1678402), Sulfur, K₂CO₃/glycerol | Willgerodt–Kindler Reaction | Thioamide derivatives | nih.gov |
Design and Synthesis of Prodrugs and Probes
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. For amine-containing compounds like 1-(1-Benzofuran-2-yl)ethylamine, several prodrug strategies can be envisioned to modify properties such as solubility, membrane permeability, and duration of action.
N-Acyl Derivatives (Amides) : Acylation of the secondary amine to form an amide is a common prodrug approach. The resulting amide is generally more lipophilic and less basic than the parent amine and can be designed to be cleaved by amidase enzymes in vivo. nih.gov
Carbamates : Reacting the amine with a suitable chloroformate or related reagent can produce carbamates. These can be engineered for enzymatic or chemical hydrolysis back to the parent amine. nih.gov
N-Oxides : For tertiary amine analogues, conversion to an N-oxide can create a more polar, water-soluble derivative. These can be bioreduced back to the active tertiary amine, a strategy sometimes used for targeting hypoxic tissues. nih.gov
"Trimethyl Lock" System : More advanced systems involve creating a derivative, such as a phenolic amide from a lactone, that is designed to undergo facile intramolecular cyclization at physiological pH, thereby releasing the parent amine. nih.gov
The synthesis of probes would involve attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the molecule, typically via the amine functionality. This allows the molecule's distribution and interactions to be studied in biological systems.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-(1-Benzofuran-2-yl)ethylamine |
| 1-(1-Benzofuran-2-yl)ethylamine |
| 2-Acetylbenzofuran |
| 1-(Benzofuran-2-yl)ethan-1-one |
| 2-Bromoacetylbenzofuran |
| 4-(1-Benzofuran-2-yl)thiazole-2-amine |
| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine |
| N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine |
| 2-(Benzofuran-2-yl)-1-(4-ethylpiperazin-1-yl)ethanethione |
| N-(quinolin-8-yl)benzofuran-2-carboxamide |
| tert-Butyl (5-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate |
| 3-(Naphthalen-1-yl)-N-(4-nitrophenyl)benzofuran-2-amine |
| 1-Phenylethylamine (α-PEA) |
| Salicylaldehyde |
| Chloroacetone |
| Potassium carbonate |
| p-Toluene sulphonic acid |
| Triethylamine |
| Thiourea |
Pre Clinical Pharmacological Investigations of 1 1 Benzofuran 2 Yl Ethylamine and Analogues
Receptor Binding and Ligand Affinity Profiling
The interaction of benzofuran (B130515) derivatives with various neurotransmitter receptors and enzymes is a key area of research to determine their therapeutic potential.
While specific binding affinity data for 1-(1-Benzofuran-2-yl)ethylamine at serotonin (B10506) receptor subtypes like 5-HT2A and 5-HT2C is not documented in the reviewed literature, studies on analogues indicate an interaction with the serotonergic system. Specifically, research has focused on the serotonin transporter (SERT), which plays a crucial role in regulating serotonin levels.
An analogue, R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], has been shown to be a weak inhibitor of the human serotonin transporter (hSERT). nih.gov In radioligand binding assays using cells expressing hSERT, (-)-BPAP demonstrated an IC₅₀ value of 638 ± 63 nM. nih.gov This suggests that while some benzofuran derivatives interact with components of the serotonin system, the affinity for the transporter may be modest. nih.gov Further research is required to elucidate the direct binding affinities of this compound class at specific serotonin receptor subtypes.
Table 1: Interaction of a Benzofuran Analogue with the Human Serotonin Transporter (hSERT)
| Compound | Assay Type | Target | IC₅₀ (nM) |
|---|---|---|---|
| R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane | Radioligand Binding | hSERT | 638 ± 63 |
Data sourced from a study on human embryonic kidney 293 cells expressing the human serotonin transporter. nih.gov
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are divided into five subtypes (M1-M5) and are critical targets in the central and peripheral nervous systems. nih.gov The M1, M3, and M5 receptors are coupled to Gq/11 proteins, while the M2 and M4 subtypes are coupled to Gi/o proteins, leading to varied cellular responses upon activation. nih.gov Antagonists of the M1 receptor, such as biperiden, are used in research to induce cognitive impairment and in clinical practice for conditions like Parkinsonism. nih.gov
Despite the importance of these receptors, specific data regarding the binding affinity or functional activity of 1-(1-Benzofuran-2-yl)ethylamine or its close analogues at M1 or M4 muscarinic receptors are not available in the reviewed scientific literature. This remains an area for future investigation.
The histamine (B1213489) receptor family includes four known subtypes (H1, H2, H3, and H4). The H3 receptor, in particular, acts as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. google.com This role has made the H3 receptor an attractive target for the development of drugs for various neurological and psychiatric disorders. google.com While various compound classes have been explored as H3 receptor antagonists, there is no specific data in the available literature detailing the interaction of 1-(1-Benzofuran-2-yl)ethylamine or its direct analogues with the H3 receptor.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through ionotropic GABA-A receptors and metabotropic GABA-B receptors. nih.gov GABA-A receptors, which are ligand-gated chloride ion channels, are well-known targets for a variety of drugs, including benzodiazepines, that act as positive allosteric modulators. nih.govnih.gov The modulatory activity of compounds at GABA receptors can have significant effects on neuronal excitability. However, studies investigating the potential modulatory effects of 1-(1-Benzofuran-2-yl)ethylamine or its analogues on GABA-B or GABA-A receptors have not been identified in the reviewed literature.
Monoamine oxidase (MAO) enzymes are critical for the degradation of monoamine neurotransmitters and are established drug targets for neurological disorders. nih.gov Research has shown that the benzofuran scaffold is a promising pharmacophore for the development of MAO inhibitors. nih.gov
Studies on novel benzofuran–thiazolylhydrazone derivatives have identified potent and selective inhibitors of the MAO-A isoform. nih.gov For instance, one of the most active compounds in this series, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, exhibited a strong inhibitory activity against MAO-A with an IC₅₀ value of 0.073 µM. nih.gov In general, compounds from this series showed a pronounced selectivity for MAO-A over MAO-B. nih.gov
Conversely, a different series of benzofuran derivatives was evaluated for inhibitory activity against both MAO isoforms, with most compounds showing selective inhibition of MAO-B. nih.gov These derivatives were found to be reversible inhibitors with potency in the nanomolar to micromolar range. nih.gov This suggests that substitutions on the benzofuran ring system can direct selectivity towards either MAO-A or MAO-B.
Table 2: Monoamine Oxidase (MAO) Inhibition by Benzofuran Analogues
| Compound Class | Target | Potency | Selectivity |
|---|---|---|---|
| Benzofuran–Thiazolylhydrazone Derivatives | MAO-A | IC₅₀ = 0.073 µM (most potent compound) | Selective for MAO-A |
| General Benzofuran Derivatives | MAO-B | Kᵢ values in nM to µM range | Selective for MAO-B |
Data sourced from in vitro enzyme inhibition studies. nih.govnih.gov
In Vitro Cellular and Biochemical Assays
In vitro assays using cell lines that express specific human transporters are fundamental for characterizing the pharmacological profile of a compound. Research on the analogue R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] has utilized such assays to determine its effects on neurotransmitter uptake.
In experiments with human embryonic kidney 293 (HEK 293) cells engineered to express human dopamine (B1211576) (hDAT), norepinephrine (B1679862) (hNET), and serotonin (hSERT) transporters, (-)-BPAP was found to inhibit the uptake of their respective neurotransmitters. nih.gov The compound was most potent at inhibiting dopamine and norepinephrine uptake, with IC₅₀ values of 42 nM and 52 nM, respectively. nih.gov Its inhibitory effect on serotonin uptake was significantly weaker, with an IC₅₀ of 640 nM. nih.gov These findings classify (-)-BPAP as a potent dopamine and norepinephrine uptake inhibitor and a weak serotonin uptake inhibitor. nih.gov
Table 3: Inhibition of Neurotransmitter Uptake by a Benzofuran Analogue
| Neurotransmitter Transporter | Cell Line | Inhibitory Potency (IC₅₀, nM) |
|---|---|---|
| Dopamine (hDAT) | HEK 293 | 42 ± 9 |
| Norepinephrine (hNET) | HEK 293 | 52 ± 19 |
| Serotonin (hSERT) | HEK 293 | 640 ± 120 |
Data shows the IC₅₀ values for R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane. nih.gov
Neurotransmitter Uptake Inhibition Studies
Data regarding the direct inhibitory effects of 1-(1-Benzofuran-2-yl)ethylamine on neurotransmitter uptake are not available in the current scientific literature. However, studies on structurally related benzofuran analogues provide some insight into the potential activity of this class of compounds. For instance, research on MDMA analogues with a benzofuran core has shown significant inhibition of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) uptake. researchgate.net It is important to note that a direct correlation between the functional uptake and monoamine transporter binding assays is not always observed. researchgate.net
Further research is required to determine the specific IC50 values for 1-(1-Benzofuran-2-yl)ethylamine at the various monoamine transporters to fully characterize its neurochemical profile.
Enzyme Kinetic Studies
There is currently no available scientific literature detailing enzyme kinetic studies specifically for 1-(1-Benzofuran-2-yl)ethylamine or its close analogues like 2-EAPB and 5-EAPB. Enzyme kinetics studies are crucial for understanding how a compound is metabolized and its potential to interact with various enzyme systems in the body. The study of an enzyme's kinetics can reveal its catalytic mechanism, its role in metabolism, how its activity is controlled, and how a drug might affect its rate. wikipedia.org Without such data, the metabolic pathways and potential for drug-drug interactions of 1-(1-Benzofuran-2-yl)ethylamine remain unknown.
Signal Transduction Pathway Modulation
Investigations into the effects of analogues of 1-(1-Benzofuran-2-yl)ethylamine, specifically 1-(1-benzofuran-2-yl)-N-ethylpropan-2-amine (2-EAPB) and 1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine (5-EAPB), have provided some insights into their modulation of intracellular signaling pathways.
A key finding is that both 2-EAPB and 5-EAPB have been shown to enhance the expression of deltaFosB in the nucleus accumbens of rodents. nih.govnih.gov DeltaFosB is a transcription factor that accumulates in the brain's reward pathways after repeated exposure to drugs of abuse and is implicated in the long-term adaptations that contribute to addiction.
Conversely, the same research indicated that these compounds did not alter the expression of dopamine D1 and D2 receptors in the nucleus accumbens. nih.govnih.gov Furthermore, there were no changes observed in the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, or the dopamine transporter in the ventral tegmental area. nih.govnih.gov
Interestingly, neither 2-EAPB nor 5-EAPB were found to affect the transcription factor cyclic AMP-response-element binding protein (CREB) or the levels of brain-derived neurotrophic factor (BDNF) in the nucleus accumbens. nih.govnih.gov These findings suggest that the rewarding and reinforcing effects of these benzofuran analogues may be mediated by signaling pathways distinct from those typically associated with some other psychostimulants and may involve alterations in other neurotransmitter systems beyond the mesolimbic dopamine pathway. nih.govnih.gov
Membrane Permeability and Transport Studies
Specific data on the membrane permeability and transport of 1-(1-Benzofuran-2-yl)ethylamine are not presently available in the scientific literature. However, research on other benzofuran analogues has suggested that this class of compounds can interact with biological membranes. For instance, a study on benzofurylethanolamine analogs of propafenone, which are modulators of multidrug resistance in tumor cells, indicated interactions with artificial membranes. nih.gov The study noted that while benzofurans generally had lower activity-to-lipophilicity ratios compared to propafenones, the differences in their biological activity were not attributed to differences in their interaction patterns with these membranes. nih.gov Further studies are necessary to determine the specific permeability characteristics and potential for active transport of 1-(1-Benzofuran-2-yl)ethylamine across biological membranes, including the blood-brain barrier.
In Vivo Behavioral and Pharmacodynamic Studies in Animal Models
Locomotor Activity Assessments
The effects of analogues of 1-(1-Benzofuran-2-yl)ethylamine on locomotor activity have been investigated in rodent models. Specifically, studies on 2-EAPB and 5-EAPB have been conducted to assess their potential for inducing locomotor sensitization, a phenomenon associated with the repeated administration of many psychostimulants.
In these studies, only 5-EAPB was found to induce locomotor sensitization in mice, while 2-EAPB did not produce this effect. nih.govnih.gov Locomotor sensitization is characterized by an augmented locomotor response following repeated, intermittent drug administration. The table below summarizes the findings from a representative study.
Table 1: Locomotor Sensitization Effects of 2-EAPB and 5-EAPB in Mice
| Compound | Locomotor Sensitization Observed | Animal Model |
| 2-EAPB | No | Mice |
| 5-EAPB | Yes | Mice |
These findings suggest that despite their structural similarities, 2-EAPB and 5-EAPB have differential effects on locomotor activity with repeated administration. The rewarding and reinforcing effects observed for both compounds in conditioned place preference and self-administration studies suggest that their abuse potential may be mediated by mechanisms that are not solely dependent on producing locomotor sensitization. nih.govnih.gov The alterations in other neurotransmitter systems or other forms of neuro-plastic modifications are thought to potentially underlie these behavioral effects. nih.govnih.gov
Other Relevant Behavioral Paradigms
Beyond the primary screening paradigms, analogues of 1-(1-Benzofuran-2-yl)ethylamine have been investigated in other behavioral models to explore a wider range of central nervous system (CNS) effects. These studies often focus on psychoactive properties, potential for dependence, and effects on anxiety and cognition.
Analogues such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), which are structurally related to the primary compound, have been evaluated for their behavioral effects. nih.gov These compounds, often referred to as 'benzofury' products, are recognized as novel psychoactive substances. nih.govwikipedia.org Pharmacological studies show that these benzofuran analogues act as indirect monoamine agonists, inhibiting the uptake of norepinephrine and serotonin more than dopamine, a profile similar to MDMA. nih.gov They also induce the release of monoamines and interact with the trace amine-associated receptor 1 (TA1 receptor), which is characteristic of classic amphetamines. nih.gov
In rodent models, 5-APB has been shown to produce rewarding effects, as evidenced by the conditioned place preference paradigm, and to increase dopamine levels in the brain, suggesting a potential for dependence. researchgate.netovid.comnih.gov Behavioral studies in mice indicated that benzofuran compounds produced locomotor stimulation. researchgate.net In drug discrimination studies, these analogues fully substituted for the discriminative stimulus effects of MDMA, but not significantly for other stimulants like methamphetamine or cocaine, suggesting MDMA-like entactogenic psychoactive properties. researchgate.net
The anxiolytic potential of benzofuran derivatives has also been explored. A study on 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) in mice demonstrated anxiolytic-like effects in the light-dark test, the novelty-suppressed feeding test, and the elevated plus-maze test. nih.gov These effects appear to be mediated by the serotonergic system, as they were blocked by an inhibitor of serotonin synthesis and showed synergy with known serotonergic drugs like fluoxetine (B1211875) and buspirone. nih.gov
Furthermore, certain benzofuran derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov Benzofuran-triazole hybrids have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. nih.gov This inhibition is a key mechanism for managing cognitive symptoms in Alzheimer's disease. Similarly, (-)-1-(benzofuran-2-yl)-2-propylaminopentane has been investigated for its neuroprotective effects in models of Alzheimer's and Parkinson's disease. nih.gov
Evaluation of Specific Biological Activities
The benzofuran scaffold is a core component of many compounds investigated for their anticancer properties. rsc.orgnih.govnih.govnih.govwikipedia.orgacs.orgmdpi.com Analogues of 1-(1-Benzofuran-2-yl)ethylamine have demonstrated significant antiproliferative and pro-apoptotic activities across a variety of human cancer cell lines.
Studies have shown that the cytotoxic activity of benzofuran derivatives is influenced by substitutions on the benzofuran ring system. nih.govnih.gov For instance, the introduction of halogen atoms like bromine or chlorine into the benzofuran ring has been found to significantly enhance anticancer activities. mdpi.com The fusion of the benzofuran skeleton with other heterocyclic moieties, such as imidazole (B134444) or thiazole, has also yielded compounds with potent cytotoxicity. nih.gov
Mechanistically, these compounds can induce cell death through apoptosis. For example, benzofuran-2-acetic ester derivatives were found to induce apoptosis in breast cancer cells (MCF-7, T47D, and MDA-MB-231) in a p53-independent manner. researchgate.net This was associated with an upregulation of the p21Cip/WAF1 gene, an increase in the Bax/Bcl-2 ratio, and significant DNA fragmentation. researchgate.net Similarly, a novel benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, displayed potent antiproliferative action against colorectal cancer cell lines (SW620 and HT29) and induced apoptosis in a dose-dependent manner. jg8vyg.bond This pro-apoptotic effect was linked to the inhibition of the anti-apoptotic protein Bcl-2 and an increase in cleaved PARP levels. mdpi.com
The tables below summarize the in vitro antiproliferative activity of various benzofuran analogues against different cancer cell lines.
Table 1: Antiproliferative Activity of Benzofuran Analogues Against Various Cancer Cell Lines
| Compound Type/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 3-Methyl-1-benzofuran derivatives (e.g., Compound 10, 12, 31) | NSCLC-N6 (Non-small cell lung cancer) | < 9.3 | nih.gov |
| 3-Methyl-1-benzofuran derivatives (e.g., Compound 10, 12, 31) | A549 (Non-small cell lung cancer) | < 9.3 | nih.gov |
| Benzofuran-2-acetic methyl ester derivatives | MCF-7, T47D, MDA-MB-231 (Breast cancer) | Significant inhibition of cell growth | researchgate.net |
| 3-Amidobenzofuran derivative (Compound 28g) | MDA-MB-231 (Breast cancer) | 3.01 | nih.gov |
| 3-Amidobenzofuran derivative (Compound 28g) | HCT-116 (Colon carcinoma) | 5.20 | nih.gov |
| Benzofuran-2-carboxamide derivative (Compound 50g) | A549 (Lung cancer) | 0.57 | nih.gov |
| Benzofuran-2-carboxamide derivative (Compound 50g) | HeLa (Cervical cancer) | 0.73 | nih.gov |
| Benzofuran-isatin conjugate (Compound 5a) | SW-620 (Colorectal cancer) | 8.7 | mdpi.com |
| Benzofuran-isatin conjugate (Compound 5a) | HT-29 (Colorectal cancer) | 9.4 | mdpi.com |
Benzofuran derivatives represent a promising class of compounds in the search for new antimicrobial agents to combat drug resistance. nih.govwikipedia.orgmdpi.com The benzofuran scaffold is a structural unit in many natural and synthetic compounds possessing antibacterial and antifungal properties. nih.govnih.govacs.orgcapes.gov.br
Antibacterial Activity Numerous studies have demonstrated the antibacterial potential of benzofuran analogues against both Gram-positive and Gram-negative bacteria. For example, novel benzofuran derivatives containing disulfide moieties displayed remarkable activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). rsc.orgnih.gov One of the most potent compounds, V40, showed significantly better efficacy than the control bactericides. rsc.org Other research highlighted that certain pyrazoline derivatives of benzofuran exhibited good antibacterial activity with Minimum Inhibitory Concentrations (MICs) under 10 µg/mL against E. coli, P. aeruginosa, and S. aureus. nih.gov The synthesis of 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles also yielded compounds with notable antibacterial activity. mdpi.com
Table 2: In Vitro Antibacterial Activity of Benzofuran Analogues
| Compound Type/Derivative | Bacterial Strain | Activity (MIC or EC50 in µg/mL) | Reference |
|---|---|---|---|
| Indophenazine 1,3,5-trisubstituted pyrazoline derivatives of benzofuran | E. coli, P. aeruginosa, S. aureus | < 10 | nih.gov |
| Benzofuran ketoxime derivative (Compound 38) | S. aureus | 0.039 | nih.gov |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas oryzae pv. oryzae (Xoo) | 0.28 | rsc.org |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.56 | rsc.org |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas axonopodis pv. citri (Xac) | 10.43 | rsc.org |
Antifungal Activity The antifungal properties of benzofuran analogues have been extensively evaluated. nih.gov Many derivatives show potent activity against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger. nih.govmdpi.com For instance, certain benzofuran ketoxime derivatives showed good activity against C. albicans with MIC values ranging from 0.625 to 2.5 µg/mL. nih.gov The hybridization of the benzofuran core with a triazole moiety has been a successful strategy, leading to compounds with promising antifungal effects, some of which are thought to act by inhibiting N-myristoyltransferase (NMT), an essential enzyme in fungi. mdpi.comnih.gov Another study synthesized novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus, with compounds 4b and 4d exhibiting potent antifungal activity. nih.gov
Table 3: In Vitro Antifungal Activity of Benzofuran Analogues
| Compound Type/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Benzofuran ketoxime derivatives | Candida albicans | 0.625 - 2.5 | nih.gov |
| Fused benzofuran derivatives with coumarin/pyridine rings | Aspergillus species | 25 - 100 | nih.gov |
| 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides (2a, 2d) | Not specified | Mild activity | |
| Thiazolidin-4-one derivative (5c) | Not specified | Mild activity | |
| Benzofuran thiazolo[3,2-a]benzimidazoles (4b, 4d) | Not specified | Potential activity | nih.gov |
The benzofuran nucleus has been identified as a valuable scaffold for the development of novel anti-HIV agents. capes.gov.br Various synthetic analogues have been screened for their ability to inhibit the human immunodeficiency virus type 1 (HIV-1).
Research has shown that the structural configuration of these derivatives is crucial for their biological activity. A study investigating benzofuran derivatives with heterocyclic substituents linked at the C-2 position found that the presence of a two- to four-atom spacer between the benzofuran nucleus and the heterocyclic ring may be essential for potent anti-HIV-1 activity. ovid.com When this spacer was removed, the resulting compounds showed only weak or mild activity. ovid.com
In one study, a series of novel thiosemicarbazides, thiazoles, and thiazolidinones derived from 1-(1-benzofuran-2-yl-ethylidene) were synthesized and evaluated. Among them, compounds 5c (a thiazolidin-4-one derivative) and 9a (a 2-thioxo-2,3-dihydro-thiazole derivative) showed a significant reduction in the viral cytopathic effect. Compound 9a, in particular, was confirmed to have moderate anti-HIV activity. Another study reported that 3-benzoylbenzofuran derivatives and their corresponding pyrazoles were potent inhibitors of HIV-1. Specifically, compounds 4b (a 3-benzoylbenzofuran) and 5f (a pyrazole) exhibited potent inhibitory effects on pseudoviruses with IC50 values as low as 0.12 µM and 0.39 µM, respectively. These compounds are thought to inhibit HIV-1 reverse transcriptase (RT).
Table 4: In Vitro Anti-HIV-1 Activity of Benzofuran Analogues
| Compound/Derivative | Assay/Target | Activity/Result | Reference |
|---|---|---|---|
| Compound 5c (Thiazolidin-4-one derivative) | Viral cytopathic effect reduction | 93.19% reduction at > 2.0 x 10-4 M | |
| Compound 9a (2-Thioxo-2,3-dihydro-thiazole derivative) | Viral cytopathic effect reduction | 59.55% reduction at 2.5 x 10-5 M (Moderate anti-HIV activity) | |
| Compound 2, 3a, 3b (2-acetylbenzofuran derivatives) | In vitro anti-HIV-1 | Weak activity | ovid.com |
| Compound 4b (3-benzoylbenzofuran) | Q23 pseudovirus | IC50 = 0.49 µM | |
| Compound 4b (3-benzoylbenzofuran) | CAP210 pseudovirus | IC50 = 0.12 µM | |
| Compound 5f (Pyrazole derivative) | Q23 pseudovirus | IC50 = 0.39 µM | |
| Compound 5f (Pyrazole derivative) | CAP210 pseudovirus | IC50 = 1.00 µM |
Benzofuran and its derivatives have been recognized for their significant antioxidant activity. nih.govnih.govwikipedia.orgmdpi.com This activity is often attributed to the ability of the benzofuran ring system to scavenge free radicals and inhibit lipid peroxidation.
Several studies have synthesized and evaluated novel benzofuran derivatives for their antioxidant potential using various biochemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and lipid peroxidation (LPO) inhibition assays. nih.gov For example, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized, and compound 1j from this series exhibited moderate to appreciable antioxidant activities. At a concentration of 100 μM, it showed 62% inhibition of LPO and a 23.5% inhibition of DPPH radical formation.
Another study investigating new benzofuran compounds isolated from D. latifolia found that they possessed moderate antioxidant activity in the DPPH assay, with an IC50 value of 96.7 µM. nih.gov Research on 34 novel benzofuran derivatives highlighted that dimethylated compounds showed superior antioxidant activity, with one compound (MBF1) having a DPPH IC50 of 13.38 µM. The antioxidant properties of these compounds are believed to contribute to their neuroprotective and other therapeutic effects. nih.gov
Table 5: Antioxidant Activity of Benzofuran Analogues
| Compound Type/Derivative | Assay | Activity/Result | Reference |
|---|---|---|---|
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 1j) | Lipid Peroxidation (LPO) Inhibition | 62% inhibition at 100 µM | |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 1j) | DPPH Radical Scavenging | 23.5% inhibition at 100 µM | |
| Benzofuran compounds from D. latifolia (Compounds 59, 60) | DPPH Radical Scavenging | IC50 = 96.7 µM | nih.gov |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 65) | Lipid Peroxidation (LPO) Inhibition | 62% inhibition at 100 µM | nih.gov |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 65) | DPPH Radical Scavenging | 23.5% inhibition at 100 µM | nih.gov |
| Dimethylated benzofuran derivative (MBF1) | DPPH Radical Scavenging | IC50 = 13.38 µM |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Pharmacophoric Requirements for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For benzofuran (B130515) derivatives, including 1-(1-Benzofuran-2-yl)ethylamine, the key pharmacophoric features generally consist of a combination of aromatic, hydrophobic, and hydrogen-bonding elements. nih.gov
The benzofuran nucleus itself is a critical pharmacophoric element, providing a rigid scaffold and engaging in hydrophobic and aromatic interactions with biological targets. nih.gov The ethylamine (B1201723) side chain introduces a basic nitrogen atom, which is typically protonated at physiological pH and can act as a hydrogen bond donor. The ethyl group on the nitrogen and the methyl group on the alpha-carbon contribute to the steric and hydrophobic profile of the molecule.
Pharmacophore models for related benzofuran derivatives with various biological activities, such as anticonvulsant or anticancer effects, often highlight the importance of:
An aromatic ring system (the benzofuran). researchgate.net
A hydrogen bond acceptor/donor feature (the amine). researchgate.net
Hydrophobic groups that modulate the compound's interaction with specific pockets in the target protein. nih.gov
The precise spatial relationship between these features is critical for optimal interaction with a biological target.
Impact of Substituent Effects on Receptor Affinity
Modifications to the core structure of 1-(1-Benzofuran-2-yl)ethylamine can significantly alter its receptor affinity and biological activity. SAR studies on related benzofuran derivatives have provided valuable insights into the effects of various substituents. The C-2 position of the benzofuran ring, where the ethylamine side chain is attached, has been identified as a crucial site for substitution in many classes of biologically active benzofurans. nih.govnih.gov
Substitutions on the benzofuran ring and the amine side chain can influence factors such as lipophilicity, electronic properties, and steric bulk, all of which can affect receptor binding. For instance, in other series of benzofuran derivatives, the introduction of halogen atoms, particularly on an associated phenyl ring, has been shown to enhance cytotoxic properties, potentially through increased hydrophobic interactions. nih.gov Conversely, the presence of hydroxyl groups can be essential for activities like antibacterial effects in other benzofuran compounds. rsc.org
The table below summarizes the observed effects of different substituents on the biological activity of various benzofuran derivatives, which can be extrapolated to predict the behavior of analogues of 1-(1-Benzofuran-2-yl)ethylamine.
| Modification Site | Substituent | Observed Effect on Activity (in related Benzofurans) | Potential Rationale | Reference |
| Benzofuran Ring | Halogen | Increased cytotoxicity | Enhanced hydrophobic interactions, altered electronic properties | nih.gov |
| Benzofuran Ring | Methoxy (B1213986) Group | Can be detrimental or beneficial depending on position and context | Alters electronic distribution and steric profile | nih.gov |
| Benzofuran Ring | Hydroxyl Group | Essential for antibacterial activity in some series | Acts as a hydrogen bond donor/acceptor | rsc.org |
| Side Chain | Alkyl Group Size | Modulates potency and selectivity | Affects steric fit and hydrophobic interactions within the binding pocket | vulcanchem.com |
| C-2 Position | Heterocyclic Rings | Crucial for cytotoxic activity | Introduces additional binding interactions (e.g., hydrogen bonding, pi-stacking) | nih.govnih.gov |
These findings underscore the sensitivity of the biological activity of benzofuran derivatives to subtle structural modifications.
Positional Isomerism and Stereochemical Influences on Activity
Positional isomerism and stereochemistry are fundamental concepts in medicinal chemistry that can have a profound impact on the pharmacological profile of a drug candidate.
Stereochemistry: The alpha-carbon of the ethylamine side chain in 1-(1-Benzofuran-2-yl)ethylamine is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(1-Benzofuran-2-yl)ethylamine and (S)-1-(1-Benzofuran-2-yl)ethylamine. It is a well-established principle in pharmacology that enantiomers can have different biological activities, potencies, and metabolic fates. mdpi.com This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. mdpi.com
While specific studies on the individual enantiomers of 1-(1-Benzofuran-2-yl)ethylamine are not widely reported, research on analogous chiral benzofurans, such as (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, highlights the importance of stereochemistry. vulcanchem.com One enantiomer often exhibits significantly higher affinity for a specific target or a more desirable pharmacological profile than the other. This difference can be attributed to one enantiomer achieving a more optimal three-point interaction with the binding site.
Development of QSAR Models for Predictive Biology
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of untested compounds, prioritizing synthesis efforts, and optimizing lead structures.
The development of a QSAR model for a class of compounds like benzofuran ethylamines typically involves the following steps:
Data Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., receptor binding affinities, IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:
Physicochemical properties: LogP (lipophilicity), molar refractivity (bulkiness), dipole moment.
Topological indices: Describing molecular branching and shape.
Quantum chemical descriptors: Related to the electronic structure, such as HOMO and LUMO energies.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more complex machine learning algorithms like random forests and support vector machines, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
For benzofuran derivatives, QSAR studies have successfully been used to predict activities like plasma protein binding. nih.gov Key descriptors in such models often relate to hydrophobicity (LogP), molecular size, and electronic properties, underscoring the importance of these features in determining the pharmacokinetic and pharmacodynamic behavior of this class of compounds. While a specific QSAR model for 1-(1-Benzofuran-2-yl)ethylamine is not publicly available, the principles and methodologies are well-established for this chemical space.
No Publicly Available Research on the Metabolic Pathways and Pharmacokinetics of 1-(1-Benzofuran-2-yl)ethylamine
Following a comprehensive search of publicly accessible scientific literature, no specific research data was found regarding the metabolic pathways and pharmacokinetic profile of the chemical compound 1-(1-Benzofuran-2-yl)ethylamine .
The inquiry sought detailed information on the in vitro and in vivo metabolic fate of this specific molecule, including its stability in hepatic microsomes, the identification of its metabolites, the enzymatic systems responsible for its biotransformation, and its absorption, distribution, and excretion characteristics in preclinical animal models.
Despite targeted searches for studies on "1-(1-Benzofuran-2-yl)ethylamine," the required experimental data for the outlined sections—including hepatic microsomal stability, metabolite identification, the role of specific enzymes like Cytochrome P450, and preclinical absorption, distribution, and excretion (ADE) studies—is not available in the public domain.
Therefore, it is not possible to generate the requested scientific article with the specified level of detail and adherence to the provided structure. The creation of such an article would necessitate access to proprietary research data or the execution of new preclinical studies focused on this compound.
Metabolic Pathways and Pharmacokinetic Insights in Pre Clinical Models
In Vivo Metabolic Fate in Animal Models
Metabolic Clearance and Half-Life Determination in Animal Models
A comprehensive review of publicly available scientific literature and preclinical data reveals a significant gap in the understanding of the metabolic clearance and elimination half-life of the specific compound 1-(1-Benzofuran-2-yl)ethylamine in animal models. Extensive searches of scholarly databases and chemical registries have not yielded any published research detailing the in vivo pharmacokinetic properties of this molecule.
Consequently, there is no data available to construct a detailed analysis or data table regarding its metabolic clearance rates (e.g., in mL/min/kg) or its plasma half-life (t½) in commonly used preclinical species such as rats, mice, or dogs. The scientific community has not yet published studies that would allow for an authoritative discussion on how this compound is processed and eliminated by living organisms.
Further research, including in vivo pharmacokinetic studies, would be required to determine these crucial parameters. Such studies would involve the administration of the compound to animal models and subsequent analysis of plasma samples over time to ascertain its rate of clearance from the body and the time it takes for its concentration to reduce by half. Without such dedicated research, any discussion on the metabolic clearance and half-life of 1-(1-Benzofuran-2-yl)ethylamine would be purely speculative and fall outside the scope of established scientific findings.
Advanced Analytical Methodologies for Research Applications
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of 1-(1-Benzofuran-2-yl)ethylamine, offering detailed insights into its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(1-Benzofuran-2-yl)ethylamine. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped.
¹H NMR: The proton NMR spectrum of 1-(1-Benzofuran-2-yl)ethylamine is expected to show distinct signals corresponding to the protons of the benzofuran (B130515) core, the ethyl group attached to the nitrogen, and the ethyl moiety at the chiral center. Protons on the aromatic benzofuran ring would typically appear in the downfield region (δ 7.0-8.0 ppm). For instance, in related benzofuran structures, aromatic protons are observed in this range. mdpi.comnih.gov The methine proton of the ethyl group attached to the benzofuran ring would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons of this group would, in turn, present as a doublet. The methylene (B1212753) protons of the N-ethyl group are anticipated to show a quartet, and the corresponding methyl protons a triplet.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the benzofuran ring are expected to resonate at low field (δ > 100 ppm) due to their aromaticity. In similar benzofuran derivatives, carbons of the benzofuran moiety appear in the δ 109-156 ppm range. nih.govmdpi.com The carbons of the ethyl groups would be found in the upfield region of the spectrum. The carbonyl carbon in the precursor, 2-acetylbenzofuran (B162037), is typically observed at a very low field, often above 190 ppm. mdpi.com
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made from ¹H and ¹³C spectra. COSY experiments establish proton-proton couplings within the ethyl groups and the benzofuran ring, while HSQC correlates directly bonded proton and carbon atoms, solidifying the structural assignment.
Expected ¹H NMR Data for 1-(1-Benzofuran-2-yl)ethylamine
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzofuran Aromatic Protons | 7.0 - 8.0 | Multiplet |
| Benzofuran CH | ~4.0 - 4.5 | Quartet |
| Benzofuran CH₃ | ~1.5 - 1.8 | Doublet |
| N-CH₂ | ~2.5 - 3.0 | Quartet |
| N-CH₂CH₃ | ~1.0 - 1.3 | Triplet |
| NH Proton | Variable | Broad Singlet |
Expected ¹³C NMR Data for 1-(1-Benzofuran-2-yl)ethylamine
| Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Benzofuran Aromatic Carbons | 100 - 160 |
| Benzofuran CH | 50 - 60 |
| Benzofuran CH₃ | 15 - 25 |
| N-CH₂ | 40 - 50 |
| N-CH₂CH₃ | 10 - 20 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
MS: In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting fragmentation pattern provides structural information. For 1-(1-Benzofuran-2-yl)ethylamine, the molecular ion peak [M]⁺ would confirm the molecular weight. Common fragmentation pathways would likely involve the loss of an ethyl group or cleavage of the bond between the benzofuran ring and the ethylamine (B1201723) side chain.
HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. This technique is crucial for confirming the identity of newly synthesized compounds. HRMS has been used to confirm the elemental composition of related benzofuran derivatives. mdpi.com
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of 1-(1-Benzofuran-2-yl)ethylamine.
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A broad band in the 3300-3500 cm⁻¹ region would indicate the N-H stretching of the secondary amine. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching of the benzofuran ring would be observed in the 1500-1600 cm⁻¹ region. IR spectroscopy has been used to identify the N-H group in similar compounds. mdpi.com
UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The benzofuran chromophore is expected to exhibit strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. The exact position and intensity of these bands are sensitive to the substitution pattern on the benzofuran ring.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation, purification, and quantification of 1-(1-Benzofuran-2-yl)ethylamine in various matrices.
High-Performance Liquid Chromatography (HPLC) is a key method for the analysis and purification of 1-(1-Benzofuran-2-yl)ethylamine. Due to the basic nature of the amine group, reversed-phase HPLC using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) would be a suitable approach. An acidic additive, such as formic acid or trifluoroacetic acid, is often used to improve peak shape by protonating the amine. HPLC methods have been developed for the analysis of related benzofuran pharmaceutical intermediates. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. 1-(1-Benzofuran-2-yl)ethylamine, being a relatively small molecule, is amenable to GC-MS analysis, possibly after derivatization of the amine group to improve its chromatographic properties. The gas chromatogram would provide the retention time for identification, while the mass spectrometer would offer confirmation of the structure through the fragmentation pattern. GC-MS is widely used for the screening of psychoactive substances, including phenethylamine (B48288) derivatives which are structurally related to the target compound. nih.govwikipedia.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the qualitative analysis of chemical compounds. Its application is crucial in the synthesis of 1-(1-Benzofuran-2-yl)ethylamine for both monitoring the progress of a reaction and assessing the purity of the final product. oregonstate.edu The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (an organic solvent or a mixture of solvents). oregonstate.edu
In the context of synthesizing benzofuran derivatives, TLC allows a chemist to track the conversion of starting materials to products in near real-time. mdpi.com A small aliquot of the reaction mixture is spotted onto the TLC plate alongside the starting materials. As the mobile phase ascends the plate via capillary action, compounds separate based on their polarity. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have stronger interactions with the stationary phase and move shorter distances (lower Rf). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. oregonstate.edu
For purity assessment, the isolated 1-(1-Benzofuran-2-yl)ethylamine is spotted on a TLC plate. A single spot after development in an appropriate solvent system suggests a high degree of purity. The presence of multiple spots indicates impurities, such as unreacted starting materials or by-products. Visualization of the spots is typically achieved under UV light, as the benzofuran ring is UV-active, or by using chemical staining agents that react with the amine functional group, such as potassium permanganate (B83412) or ninhydrin (B49086) solutions. nih.gov The selection of the mobile phase is critical for achieving good separation, and various solvent systems can be employed. jst.go.jp
Table 1: Example TLC Systems for Analysis of Benzofuran Derivatives
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application |
| Silica Gel | Hexane:Ethyl Acetate (B1210297) (e.g., 5:1 v/v) | UV Light (254 nm) | Monitoring synthesis, Purity check of non-polar derivatives. mdpi.com |
| Silica Gel | Dichloromethane:Methanol (e.g., 9:1 v/v) | Potassium Permanganate Stain | Purity assessment of amine-containing benzofurans. nih.gov |
| Silica Gel | Toluene:Acetone (B3395972) | Tetracyanoethylene (TCNE) Reagent | Detection of aromatic and heterocyclic compounds. epfl.ch |
| Alumina | Chloroform | Iodine Vapor | General purpose visualization of organic compounds. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like 1-(1-Benzofuran-2-yl)ethylamine, this method is the gold standard for unambiguously establishing its absolute configuration (the specific spatial arrangement of substituents at the chiral center) and solid-state conformation. asianpubs.orgmdpi.com
The process requires the formation of a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and thus build a definitive model of its atomic structure, including bond lengths, bond angles, and torsional angles. mdpi.com
For 1-(1-Benzofuran-2-yl)ethylamine, which possesses a stereocenter at the carbon atom adjacent to the benzofuran ring and the ethylamino group, X-ray crystallography can differentiate between the (R) and (S) enantiomers. This is particularly crucial in pharmaceutical research, where different enantiomers can have vastly different biological activities. The analysis of a crystal of an enantiomerically pure sample allows for the assignment of the absolute stereochemistry. asianpubs.orgresearchgate.net Furthermore, the crystallographic data reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., between the amine hydrogen and an oxygen atom of a neighboring molecule) and π–π stacking interactions between the aromatic benzofuran rings. mdpi.comnih.gov These interactions are fundamental to understanding the physical properties of the solid material.
Table 2: Illustrative Crystallographic Data for a Benzofuran Derivative (Note: This is representative data for a related benzofuran compound, as specific data for the titled compound is not publicly available.)
| Parameter | Value | Reference |
| Compound | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | asianpubs.org |
| Chemical Formula | C15H12N2O6 | asianpubs.org |
| Crystal System | Triclinic | asianpubs.org |
| Space Group | P-1 | asianpubs.org |
| a (Å) | 9.268(13) | asianpubs.org |
| b (Å) | 11.671(15) | asianpubs.org |
| c (Å) | 15.414(2) | asianpubs.org |
| α (°) | 75.185(5) | asianpubs.org |
| β (°) | 72.683(5) | asianpubs.org |
| γ (°) | 71.301(5) | asianpubs.org |
| Key Structural Feature | The benzofuran ring and the pyrrolidine (B122466) ring are not coplanar, with a dihedral angle of approximately 59.42°. | asianpubs.org |
Chiral Resolution and Enantiomeric Purity Determination
The synthesis of 1-(1-Benzofuran-2-yl)ethylamine from achiral precursors typically results in a racemic mixture, which is an equal 50:50 mixture of its two non-superimposable mirror-image isomers, the (R) and (S) enantiomers. libretexts.org Since enantiomers often exhibit different pharmacological effects, their separation, a process known as chiral resolution, is a critical step. wiley.com Following resolution, the determination of the enantiomeric purity (or enantiomeric excess, ee) is essential to quantify the success of the separation. nih.gov
One classic method for chiral resolution involves converting the enantiomeric amines into a pair of diastereomeric salts by reacting the racemic mixture with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by removing the chiral acid. rsc.org
More advanced and widely used methods for both the separation and analysis of enantiomers involve chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov This technique utilizes a chiral stationary phase (CSP), which is designed to interact differently with each enantiomer. researchgate.net When the racemic mixture is passed through the HPLC column containing the CSP, one enantiomer forms a more stable transient diastereomeric complex with the CSP and is retained longer, while the other elutes more quickly. This results in the separation of the enantiomers into two distinct peaks in the chromatogram. researchgate.net The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric purity. Chiral crown ether-based CSPs have proven particularly effective for the resolution of racemic primary and secondary amines, including 1-(benzofuran-2-yl)alkylamines. researchgate.netresearchgate.net
Table 3: Chiral HPLC Resolution of 1-(Benzofuran-2-yl)alkylamine Analogs
| Analyte (Racemic Amine) | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | α (Separation Factor) | Rs (Resolution) | Reference |
| 1-(Benzofuran-2-yl)ethylamine | Crownpak CR(+) | HClO4 aq. (pH 2.0) / Methanol | 0.8 | 1.45 | 2.10 | researchgate.netresearchgate.net |
| 1-(Benzofuran-2-yl)propylamine | Crownpak CR(+) | HClO4 aq. (pH 2.0) / Methanol | 0.8 | 1.66 | 3.11 | researchgate.netresearchgate.net |
| 1-(Benzofuran-2-yl)butylamine | Crownpak CR(+) | HClO4 aq. (pH 2.0) / Methanol | 0.8 | 1.95 | 4.12 | researchgate.netresearchgate.net |
*α (Separation Factor): Ratio of the retention times of the two enantiomers. A value > 1 indicates separation. Rs (Resolution): A quantitative measure of the degree of separation between two chromatographic peaks. A value ≥ 1.5 indicates baseline separation.
Computational and Theoretical Studies of 1 1 Benzofuran 2 Yl Ethylamine
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This modeling is crucial for understanding potential biological activity.
Predicting the binding mode of 1-(1-Benzofuran-2-yl)ethylamine involves docking it into the active site of a target protein to determine the most stable binding pose and the specific molecular interactions that stabilize the complex. While specific molecular docking studies for 1-(1-Benzofuran-2-yl)ethylamine were not found in the reviewed literature, research on analogous benzofuran (B130515) structures provides insight into the likely interactions this scaffold can form.
Studies on other benzofuran derivatives show their ability to bind to various protein kinases, which are important targets in drug discovery. For instance, benzofuran-2-carboxylic acids have been investigated as inhibitors of Pim-1 kinase, a protein implicated in tumor development. nih.gov Similarly, novel benzofuran hybrids have been computationally modeled against PI3Kα and VEGFR-2, two enzymes involved in cancer pathways. nih.gov These studies demonstrate that the benzofuran core can engage in significant interactions within a protein's binding pocket.
For 1-(1-Benzofuran-2-yl)ethylamine, key predicted interactions at a hypothetical kinase receptor could include:
Hydrogen Bonding: The secondary amine in the ethylamine (B1201723) side chain could act as a hydrogen bond donor or acceptor with amino acid residues like aspartate or glutamate.
Hydrophobic Interactions: The aromatic benzofuran ring system is well-suited to form hydrophobic and π-stacking interactions with nonpolar residues such as valine, leucine, and phenylalanine. nih.gov
The precise binding mode would be highly dependent on the specific topology and amino acid composition of the target receptor's active site.
Docking programs calculate a "scoring function" or "affinity score" (often in kcal/mol) to estimate the binding affinity between the ligand and the protein. A more negative score typically indicates a stronger predicted interaction. For example, a docking study of a different benzofuran derivative against the VEGFR-2 enzyme reported a docking interaction energy of -7.0 kcal/mol. nih.gov
Beyond the raw score, Ligand Efficiency (LE) is a critical metric used to evaluate the quality of a potential drug candidate. It relates the binding affinity to the size of the molecule, rewarding potent binding from smaller, more efficient compounds. wikipedia.org LE is calculated by dividing the binding energy by the number of non-hydrogen atoms (heavy atom count, HAC) in the molecule.
Table 1: Ligand Efficiency (LE) Metrics
| Metric | Formula | Description |
|---|---|---|
| Ligand Efficiency (LE) | LE = -ΔG / N | Measures the binding energy per non-hydrogen atom. ΔG is the Gibbs free energy of binding and N is the number of heavy atoms. wikipedia.org |
| Binding Efficiency Index (BEI) | BEI = pX / MW | Relates the binding potency (e.g., pIC50, pKi) to the molecular weight (MW in kDa). wikipedia.org |
| Surface-Binding Efficiency Index (SEI) | SEI = pX / (PSA / 100) | Normalizes potency by the polar surface area (PSA), assessing the efficiency of polar interactions. wikipedia.org |
pX refers to the negative logarithm of a binding measurement like IC50 or Ki.
For 1-(1-Benzofuran-2-yl)ethylamine (Molecular Formula: C₁₂H₁₅NO), the heavy atom count is 14. nih.gov Without an experimental or calculated binding affinity (ΔG or pIC₅₀), its specific LE cannot be determined. However, this metric would be essential in a drug discovery context to compare its binding efficiency against other potential inhibitors. univie.ac.at
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of a molecule from first principles.
Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. nih.gov It provides valuable information on molecular geometry, charge distribution, and chemical reactivity. For various benzofuran derivatives, DFT has been successfully used to calculate optimized structures and electronic properties. nih.govresearchgate.net
Key parameters derived from DFT calculations that describe the reactivity of 1-(1-Benzofuran-2-yl)ethylamine include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors from DFT
| Descriptor | Definition | Significance for Reactivity |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating capacity. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting capacity. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity. researchgate.net |
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |
These parameters are fundamental to understanding the potential of 1-(1-Benzofuran-2-yl)ethylamine to participate in chemical reactions, including the charge-transfer interactions that can occur within a protein active site.
1-(1-Benzofuran-2-yl)ethylamine is a flexible molecule due to several rotatable single bonds in its N-ethyl ethylamine side chain. Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies.
Using quantum chemical methods like DFT, an energy landscape can be mapped by systematically rotating these bonds and calculating the energy of each resulting conformation. This analysis identifies low-energy, stable conformers that are most likely to exist at equilibrium. Identifying the global minimum energy conformation is essential, as this is often the structure used as the starting point for molecular docking studies. The shape of the low-energy conformers directly influences how the molecule can fit into a receptor's binding site.
Quantum chemical calculations are widely used to predict various types of spectra, which can then be used to interpret and validate experimental data. researchgate.net
IR Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching and bending of chemical bonds and are compared with experimental FT-IR spectra to confirm the molecular structure. For benzofuran derivatives, DFT has shown good agreement between calculated and experimental vibrational spectra. nih.govresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are a powerful tool for assigning signals in experimental NMR spectra and confirming the constitution of a synthesized compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. This provides insight into the molecule's chromophores and electronic structure. researchgate.net
Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Benzofuran Analog
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | Varies based on method (e.g., 1705 cm⁻¹) | 1690 cm⁻¹ researchgate.net |
| IR: O-H Stretch (cm⁻¹) | Varies based on method (e.g., 3450 cm⁻¹) | Broad band 3400-2525 cm⁻¹ researchgate.net |
| ¹H NMR: Aromatic-H (ppm) | Varies based on environment | ~7.1-7.7 ppm mdpi.com |
| ¹³C NMR: Benzofuran C2 (ppm) | Varies based on environment | ~150-155 ppm mdpi.com |
Note: The values in this table are illustrative and derived from studies on different benzofuran derivatives researchgate.netmdpi.com; they are not specific to 1-(1-Benzofuran-2-yl)ethylamine but demonstrate the principle of comparing computational predictions with experimental results.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov
While specific molecular dynamics simulation studies on 1-(1-Benzofuran-2-yl)ethylamine are not widely available in published literature, the technique is broadly applied to understand the behavior of small molecules and their binding to protein targets. For a molecule like 1-(1-Benzofuran-2-yl)ethylamine, MD simulations could be employed to:
Explore Conformational Landscapes: Identify the most stable three-dimensional arrangements (conformations) of the molecule in a solution. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a binding site.
Analyze Binding Stability: If a potential protein target is identified, MD simulations can model the interaction between 1-(1-Benzofuran-2-yl)ethylamine and the protein's binding pocket. The stability of this interaction over the simulation time can indicate the strength of binding and the key intermolecular forces involved (e.g., hydrogen bonds, hydrophobic interactions).
Predict Binding Free Energies: Advanced MD simulation techniques can be used to calculate the free energy of binding, providing a quantitative estimate of the affinity of the molecule for its target.
For instance, MD simulations have been successfully used in the study of other heterocyclic compounds to validate docking poses and to understand the dynamic nature of the ligand-receptor complex. nih.gov These studies underscore the potential of MD simulations to elucidate the dynamic behavior of 1-(1-Benzofuran-2-yl)ethylamine at an atomic level.
ADME Prediction (in silico)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early phases of drug development to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. nih.gov
For 1-(1-Benzofuran-2-yl)ethylamine, various physicochemical and ADME parameters can be predicted using established computational models and software. While comprehensive experimental data is not available, predictions for the compound and its close analog, 1-(1-Benzofuran-2-yl)ethylamine, have been made.
Predicted Physicochemical Properties:
| Property | 1-(1-Benzofuran-2-yl)ethylamine | 1-(1-Benzofuran-2-yl)ethylamine |
| Molecular Formula | C12H15NO | C11H13NO |
| Molecular Weight | 189.25 g/mol | 175.23 g/mol |
| XlogP (predicted) | 2.5 | 2.1 |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | 21.3 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 4 | 3 |
Data sourced from PubChem predictions. uni.luuni.lu
Interpretation of Predicted ADME-related Properties:
Lipophilicity (XlogP): The predicted XlogP values of 2.5 and 2.1 for the ethyl and methyl analogs, respectively, fall within the desirable range for oral bioavailability (typically <5). This suggests that the compound has a balanced solubility in both aqueous and lipid environments, which is important for absorption and distribution. nih.gov
Topological Polar Surface Area (TPSA): A TPSA of 21.3 Ų is well below the common threshold of 140 Ų associated with good oral bioavailability, suggesting efficient cell membrane permeability. nih.gov
Lipinski's Rule of Five: Both compounds adhere to Lipinski's Rule of Five, a widely used guideline to assess drug-likeness. They have a molecular weight under 500, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov
These in silico predictions suggest that 1-(1-Benzofuran-2-yl)ethylamine possesses a favorable profile for oral absorption and good drug-like characteristics. However, these are theoretical predictions and would require experimental validation.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model can be generated based on the structures of known active molecules or from the structure of the biological target's binding site. researchgate.net
Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. Virtual screening involves searching large databases of chemical compounds to identify those that match the pharmacophore model and are therefore likely to be active at the target of interest. nih.gov This approach allows for the rapid and cost-effective identification of novel hit compounds for further investigation. nih.gov
For a novel compound like 1-(1-Benzofuran-2-yl)ethylamine, pharmacophore modeling and virtual screening could be applied in several ways:
Target Fishing: If the biological activity of the compound is known but the target is not, its structure can be used to generate a pharmacophore model. This model can then be used to screen against databases of known protein structures to identify potential biological targets.
Lead Optimization: If a series of related benzofuran analogs with varying activities have been synthesized, their structures can be aligned to create a pharmacophore model that defines the key features for activity. This model can then guide the design of new, more potent analogs. researchgate.net
Scaffold Hopping: A pharmacophore model based on 1-(1-Benzofuran-2-yl)ethylamine could be used to search for compounds with different core structures (scaffolds) but the same essential 3D arrangement of features. This can lead to the discovery of new chemical classes with similar biological activity.
The core structure of 1-(1-Benzofuran-2-yl)ethylamine contains several features that would be important in a pharmacophore model: a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the furan (B31954) oxygen), and an aromatic ring system (the benzofuran). The spatial arrangement of these features would be critical for its interaction with a biological target.
While specific pharmacophore models for 1-(1-Benzofuran-2-yl)ethylamine have not been reported, the general methodology has been extensively used in the discovery of drugs targeting a wide range of diseases. researchgate.net
Derivatives, Analogues, and Structural Modifications of 1 1 Benzofuran 2 Yl Ethylamine
Design Principles for Novel Benzofuran (B130515) Derivatives
The design of new benzofuran derivatives is guided by several key principles aimed at enhancing therapeutic efficacy and selectivity. nih.govnih.gov A primary strategy is the introduction of various substituents at specific positions on the benzofuran core, which can result in new derivatives with unique structural features and potentially improved therapeutic value. nih.gov
Key Design Strategies:
Substitution at C-2 Position: Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity. nih.gov Introducing ester groups or various heterocyclic rings at this position has been a common and effective approach. nih.govnih.gov
Molecular Hybridization: This principle involves combining the benzofuran scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced biological activity. nih.govnih.gov For instance, creating hybrids of benzofuran with moieties like triazole, pyrazoline, or piperazine (B1678402) has been explored to develop novel antifungal and anticancer agents. nih.govnih.gov The combination of a benzofuran ring with a morpholine (B109124) scaffold, another versatile structure in drug design, has been proposed to develop new vasodilating compounds. nih.gov
Scaffold Hopping and Conformational Restriction: Based on known inhibitors, new scaffolds can be designed through "scaffold hopping" to identify novel core structures. nih.gov Additionally, employing a conformational restriction strategy can help in designing molecules with a more defined three-dimensional shape, potentially leading to higher affinity for the biological target. nih.gov
Introduction of Halogens: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its molecular target. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov
Use of Spacers: The introduction of a spacer, such as an -NH- group, between the core benzofuran structure and another ring system can be essential for biological activity. researchgate.netresearchgate.net
These design principles provide a rational framework for medicinal chemists to create new derivatives, such as those based on the 1-(1-benzofuran-2-yl)ethylamine structure, to target a wide array of diseases. nih.govnih.gov
Comparative Biological Activity of Substituted Analogues
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure. Comparative studies of various analogues have provided valuable insights into structure-activity relationships (SAR), particularly for anticancer and antimicrobial applications.
Research into a series of benzofuran derivatives containing a thiazolidinone ring revealed that the presence of an -NH- spacer between the thiazolidinone and the benzofuran system was important for antitumor activity. researchgate.net The nature of substituents on an attached benzene (B151609) ring also played a role; derivatives with two methoxy (B1213986) groups or a dimethylamino group showed improved biological activity. researchgate.net In one study, the compound featuring a p-dimethylamino substitution (3f) was found to be the most active against the human liver carcinoma cell line (HEPG2) with an IC₅₀ value of 12.4 µg/mL. researchgate.netresearchgate.net
Halogenation is another critical modification. A bromo derivative of 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone demonstrated selective and potent cytotoxicity against leukemia cell lines K562 and HL-60, with IC₅₀ values of 5.0 µM and 0.1 µM, respectively, while showing no toxicity to normal cells. nih.govmdpi.com This highlights that the specific placement of a halogen atom can confer selective toxicity toward cancer cells. nih.gov
In the development of novel inhibitors for Lysine-specific demethylase 1 (LSD1), a series of benzofuran derivatives were synthesized. nih.gov The representative compound, 17i, demonstrated potent inhibition of LSD1 (IC₅₀ = 0.065 μM) and significant anti-proliferative activity against a panel of tumor cell lines. nih.gov
For antimicrobial applications, benzofuran-based pyrazoline derivatives have been evaluated. scienceopen.com Structure-activity relationship studies indicated that the presence of chloro substituents on the pyrazoline moiety was closely related to the antibacterial activity of the compounds. scienceopen.com Similarly, in a series of 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives, an O-benzoyloxime analogue was identified as the most effective against S. aureus and E. coli. nih.gov
The table below summarizes the comparative activity of selected benzofuran analogues against various cancer cell lines.
| Compound | Modification Highlights | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 3f | Thiazolidinone ring with p-dimethylamino substitution | HEPG2 (Liver) | 12.4 µg/mL | researchgate.net |
| Compound 1 | Bromine on methyl group at C-3; dimethoxy at C-5, C-6 | K562 (Leukemia) | 5 µM | nih.gov |
| Compound 1 | Bromine on methyl group at C-3; dimethoxy at C-5, C-6 | HL60 (Leukemia) | 0.1 µM | nih.gov |
| Compound 17i | LSD1 Inhibitor based on benzofuran scaffold | MCF-7 (Breast) | 2.90 µM | nih.gov |
| Compound 17i | LSD1 Inhibitor based on benzofuran scaffold | H460 (Lung) | 2.06 µM | nih.gov |
| Compound 8 | Dual PI3K/VEGFR-2 inhibitor | HePG2 (Liver) | 11 µM | nih.gov |
| Compound 8 | Dual PI3K/VEGFR-2 inhibitor | PC3 (Prostate) | 17 µM | nih.gov |
Structure-Based Drug Design Approaches for Optimization
Structure-based drug design, particularly molecular docking, is a powerful tool used to rationalize the binding modes of newly synthesized compounds and guide further optimization. nih.govnih.gov This computational approach allows researchers to visualize and analyze the interactions between a ligand (the benzofuran derivative) and its biological target, such as an enzyme or receptor. nih.gov
In the development of novel benzofuran-triazole hybrids as antifungal agents, molecular docking was performed to investigate the binding affinities and interaction modes with the target enzyme, N-myristoyltransferase. nih.gov The results of these simulations helped to summarize preliminary structure-activity relationships, providing a foundation for further investigation and the design of more potent analogues. nih.gov
Similarly, for a series of benzofuran derivatives designed as LSD1 inhibitors, molecular docking was used to rationalize the binding modes of the most active compounds. nih.gov This computational analysis provided insights into how the molecules fit into the active site of the enzyme, explaining the observed inhibitory activity and guiding the next cycle of design and synthesis. nih.gov
In another study targeting PI3K and VEGFR-2, molecular docking was employed to study the binding affinity of the designed benzofuran derivatives. nih.gov The computational results for the most potent compound (Compound 8) supported the experimental findings, showing a strong interaction with the target enzymes. nih.gov These structure-based approaches are integral to modern drug discovery, enabling a more targeted and efficient optimization of lead compounds derived from the benzofuran scaffold.
Future Research Directions and Translational Potential
Exploration of Novel Pharmacological Targets and Mechanisms
The primary avenue for future research lies in a comprehensive exploration of the compound's pharmacological profile. Structurally analogous compounds, such as 5-APB and 6-APB, are known to act as potent monoamine releasers, suggesting that 1-(1-Benzofuran-2-yl)ethylamine could exhibit similar activity. nih.govnih.gov
Monoaminergic Systems: Initial studies should focus on characterizing the interaction of 1-(1-Benzofuran-2-yl)ethylamine with monoamine transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.gov Research on similar compounds shows they act as substrates for these transporters, stimulating neurotransmitter release. nih.govnih.gov Key investigations would involve in vitro uptake and release assays using synaptosomes or transfected cell lines to determine the compound's potency and efficacy at each transporter. nih.govnih.gov Furthermore, binding affinity studies for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes, are warranted, as these are common targets for psychoactive benzofurans. nih.gov
Beyond Monoamines: The benzofuran (B130515) nucleus is a versatile scaffold associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govrsc.org This opens up research avenues far beyond psychoactivity. Future studies could screen 1-(1-Benzofuran-2-yl)ethylamine against a panel of targets implicated in these diseases. For instance, various benzofuran derivatives have shown inhibitory activity against enzymes crucial for cancer progression, such as tubulin polymerization, protein kinases (e.g., CDK2, VEGFR-2), and hypoxia-inducible factor-1 (HIF-1). taylorandfrancis.comnih.gov Others have demonstrated anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. nih.gov
| Potential Target Class | Specific Examples | Rationale based on Analogues | Reference |
|---|---|---|---|
| Monoamine Transporters | SERT, DAT, NET | Aminoalkylbenzofurans (e.g., 5-APB, 6-APB) are potent substrate-type releasers. | nih.govnih.govnih.gov |
| Serotonin Receptors | 5-HT2A, 5-HT2B | Many psychoactive benzofurans are agonists at these receptors. | nih.gov |
| Protein Kinases | CDK2, VEGFR-2, Aurora B Kinase, Pim-1 | Benzofuran scaffold is present in numerous kinase inhibitors with anticancer activity. | taylorandfrancis.comnih.gov |
| Inflammatory Pathways | NF-κB, MAPK, Cathepsin K | Benzofuran-hybrids have shown potent anti-inflammatory activity by inhibiting these pathways. | nih.govacs.org |
| Microbial Enzymes | DNA Gyrase B (Mycobacterium) | Substituted benzofurans have been developed as inhibitors for novel antibacterial agents. | nih.gov |
| Viral Proteins | HCV NS5B RdRp | Benzofuran-oxadiazole conjugates show potential as viral polymerase inhibitors. | mdpi.com |
Development of Advanced Synthetic Strategies
The synthesis of 1-(1-Benzofuran-2-yl)ethylamine and a library of its derivatives for structure-activity relationship (SAR) studies would benefit immensely from modern synthetic methodologies. While classical methods for benzofuran synthesis exist, contemporary strategies offer greater efficiency, control, and molecular diversity. mdpi.com
Future work should focus on applying transition-metal-catalyzed reactions, which have become powerful tools for constructing and functionalizing the benzofuran core. numberanalytics.com Palladium-, copper-, and rhodium-based catalysts enable a range of transformations, including cross-coupling, cyclization, and C-H activation/functionalization reactions. nih.govacs.org
Key Synthetic Approaches for Future Development:
Stereoselective Synthesis: Given the chiral center in 1-(1-Benzofuran-2-yl)ethylamine, developing enantioselective synthetic routes is crucial. This could be achieved through rhodium-catalyzed enantioselective C-H insertion or other asymmetric catalytic methods to resolve and study the individual enantiomers, which likely have different pharmacological profiles. nih.gov
C-H Functionalization: Direct C-H functionalization offers an atom-economical way to introduce substituents onto the benzofuran scaffold without the need for pre-functionalized starting materials. mdpi.comresearchgate.net This would allow for rapid diversification of the benzene (B151609) or furan (B31954) portions of the molecule to explore SAR.
Multi-Component Reactions: One-pot, multi-component reactions that combine simple precursors (e.g., a salicylaldehyde (B1680747), an amine, and an alkyne) provide a highly efficient pathway to complex, amino-substituted benzofurans. nih.govacs.org Adapting these methods could streamline the synthesis of a diverse library of analogs.
| Synthetic Strategy | Description | Potential Advantage for Synthesis | Reference |
|---|---|---|---|
| Transition-Metal Catalysis (Pd, Cu, Rh) | Utilizes catalysts for reactions like Sonogashira coupling, Heck-type cyclizations, and hydroacylations. | High efficiency, good yields, and tolerance of diverse functional groups. | nih.govacs.orgrsc.org |
| C-H Activation/Functionalization | Directly forms new bonds at C-H sites, often using a directing group (e.g., 8-AQ). | Atom-economical, allows for late-stage functionalization of the core scaffold. | mdpi.comnih.gov |
| Enantioselective Synthesis | Sequential C-H functionalization reactions using chiral catalysts to produce specific stereoisomers. | Crucial for separating and studying individual enantiomers of the chiral compound. | nih.gov |
| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to rapidly build molecular complexity. | High efficiency for creating libraries of structurally diverse analogues for SAR studies. | numberanalytics.comnih.gov |
Applications in Chemical Biology Research
Beyond direct therapeutic potential, 1-(1-Benzofuran-2-yl)ethylamine and its derivatives could be developed into valuable tools for chemical biology.
A primary application would be the creation of molecular probes to study biological systems. If the compound shows high affinity and selectivity for a specific target, such as a monoamine transporter or a protein kinase, it could be modified to serve as a research tool. Potential modifications include:
Radiolabeling: Introduction of a radionuclide (e.g., ¹¹C or ¹⁸F) would create a potential radioligand for Positron Emission Tomography (PET) imaging, allowing for in vivo visualization and quantification of its target in the brain or other tissues.
Fluorescent Tagging: Conjugation with a fluorophore could generate a probe for use in fluorescence microscopy or flow cytometry to study target localization and dynamics within cells.
Affinity-Based Probes: Attaching a biotin (B1667282) tag or a photoreactive group could enable affinity purification or photo-affinity labeling experiments to identify the compound's binding partners and elucidate its mechanism of action.
Furthermore, the compound could serve as a lead structure in computer-aided drug design (CADD) and pharmacoinformatic studies to build predictive models for designing new ligands with improved properties. acs.orgmdpi.com
Opportunities for Further Pre-clinical Characterization
A structured pre-clinical characterization pipeline is essential to translate initial findings into tangible therapeutic potential.
In Vitro Profiling: The first step is a comprehensive in vitro assessment. This includes determining binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀) at the primary target(s) and screening against a broad panel of receptors, ion channels, and enzymes to assess selectivity and identify potential off-target effects. nih.govresearchgate.net
ADME/Tox Evaluation: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. In vitro assays, such as Caco-2 permeability and metabolic stability in liver microsomes, can predict the compound's pharmacokinetic behavior. researchgate.net Early cytotoxicity studies in relevant cell lines (e.g., HepG2 for liver toxicity) are also necessary. mdpi.comnih.gov
In Vivo Pharmacokinetics and Target Engagement: If in vitro results are promising, studies in animal models (typically rodents) would be conducted to determine key pharmacokinetic parameters like half-life, bioavailability, and brain penetration. Techniques like in vivo microdialysis could be used to confirm target engagement by measuring changes in neurotransmitter levels in the brain. nih.gov
In Vivo Efficacy Models: The final pre-clinical step involves testing the compound in animal models of disease. The choice of model would depend on the identified pharmacological target. For CNS effects, behavioral models assessing locomotion, anxiety, or cognition would be relevant. nih.govresearchgate.net For anticancer potential, xenograft models using human cancer cell lines would be employed to evaluate tumor growth inhibition. nih.gov For anti-inflammatory activity, models like LPS-induced inflammation in rodents would be appropriate. nih.gov
The successful navigation of this pre-clinical pathway, starting from target identification and moving through to in vivo efficacy, would be necessary to validate the translational potential of 1-(1-Benzofuran-2-yl)ethylamine as a lead for novel therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-Benzofuran-2-yl)ethylamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling 1-(1-benzofuran-2-yl)ethylamine with ethyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometric ratios to maximize yield . Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical for confirming structural integrity .
Q. Which spectroscopic techniques are essential for characterizing 1-(1-Benzofuran-2-yl)ethylamine?
- Methodology :
- NMR : ¹H NMR identifies ethyl and benzofuran protons (δ 1.0–1.2 ppm for ethyl-CH₃; δ 6.5–7.8 ppm for benzofuran aromatic protons) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., m/z 203.28 for [M+H]⁺) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.
- Follow GHS guidelines: Classify based on acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335) .
- Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational tools resolve contradictions in reported biological activities of benzofuran-derived amines?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) and compare binding affinities across derivatives .
- QSAR Analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends to identify key pharmacophores .
- Experimental Validation : Perform dose-response assays (e.g., IC₅₀ determination in cancer cell lines) to reconcile discrepancies .
Q. What strategies improve the crystallographic refinement of 1-(1-Benzofuran-2-yl)ethylamine using SHELXL?
- Methodology :
- Data Collection : Use high-resolution X-ray data (≤ 0.8 Å) to reduce R-factor errors.
- Parameterization : Refine anisotropic displacement parameters for non-H atoms.
- Validation : Check for missed symmetry (PLATON) and hydrogen-bonding networks .
- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
Q. How can AI-driven retrosynthetic planning accelerate the synthesis of novel benzofuran-amine analogs?
- Methodology :
- Template-based AI : Platforms like Pistachio or Reaxys predict feasible routes by analyzing reaction databases.
- One-Step Synthesis : Prioritize routes with minimal steps (e.g., Ugi reaction for amine derivatives) .
- Yield Optimization : Machine learning models (e.g., Bayesian optimization) adjust catalysts (e.g., Pd/C for hydrogenation) and solvents .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s metabolic stability?
- Methodology :
- In Vitro Assays : Compare hepatic microsomal stability (human vs. rodent) under standardized conditions (pH 7.4, NADPH cofactor).
- LC-MS/MS Quantification : Track parent compound depletion over time to calculate half-life (t₁/₂) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic resistance and retest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
